Product packaging for quinoline-7-thiol hydrochloride(Cat. No.:CAS No. 2639412-68-1)

quinoline-7-thiol hydrochloride

Cat. No.: B6187765
CAS No.: 2639412-68-1
M. Wt: 197.7
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Description

Significance of the Quinoline (B57606) Moiety in Contemporary Chemical Research

The quinoline scaffold, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring with a pyridine (B92270) ring, is a cornerstone in medicinal and materials chemistry. researchgate.netresearchgate.net Its presence in a multitude of natural and synthetic compounds underscores its versatility and importance. researchgate.net Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.gov

The structural rigidity and the presence of a nitrogen atom in the quinoline ring system allow for a variety of chemical modifications, enabling the fine-tuning of its physicochemical and biological properties. researchgate.net Researchers have extensively explored substitutions at various positions of the quinoline nucleus to develop novel therapeutic agents and functional materials. nih.gov For instance, the introduction of different functional groups can significantly influence the compound's efficacy and target selectivity. organic-chemistry.org

Overview of Thiol-Containing Heterocyclic Systems in Advanced Chemical Applications

Thiol-containing heterocyclic systems are another class of compounds with profound implications in advanced chemical applications. The thiol group (-SH) imparts unique reactivity, allowing these molecules to participate in a range of chemical transformations. They are well-known for their ability to coordinate with metal ions, a property that is harnessed in the development of sensors and catalysts.

In the realm of medicinal chemistry, the thiol group can act as a potent nucleophile and a reducing agent, contributing to the antioxidant properties of the molecule. This reactivity is crucial for interacting with biological targets and has been exploited in the design of various therapeutic agents.

Scope and Research Imperatives for Quinoline-7-thiol (B13614859) Hydrochloride

Quinoline-7-thiol hydrochloride represents a fascinating yet underexplored area of chemical research. While extensive studies have been conducted on other isomers, particularly quinoline-8-thiol, specific data and detailed research findings on the 7-thiol variant are conspicuously scarce in the current scientific literature.

The strategic placement of a thiol group at the 7-position of the quinoline ring is anticipated to confer novel properties. For instance, structure-activity relationship (SAR) studies on other quinoline derivatives have shown that substitutions at the 7-position can significantly impact their biological activity. organic-chemistry.org Research on 7-substituted quinolones has indicated their potential as antibacterial agents. nih.gov The combination of the versatile quinoline core with a reactive thiol group at this specific position suggests a high potential for this compound in various fields, from medicinal chemistry to materials science.

The current lack of comprehensive data on this compound highlights a significant gap in our understanding and presents a clear imperative for future research. Investigating the synthesis, characterization, and potential applications of this compound could unlock new avenues for the development of novel pharmaceuticals and functional materials.

Interactive Data Tables

Below are tables summarizing the available information for the compounds discussed.

Table 1: Physicochemical Properties of Quinoline

PropertyValueReference
Molecular FormulaC₉H₇N nih.gov
Molecular Weight129.16 g/mol nih.gov
AppearanceColorless to brown hygroscopic liquid nih.gov
OdorPenetrating odor nih.gov
Boiling Point237.7 °C nih.gov
Melting Point-15.6 °C nih.gov
SolubilitySoluble in ethanol, ether, acetone nih.gov

Table 2: Available Data for this compound

PropertyValueReference
Molecular FormulaC₉H₈ClNS
Molecular Weight197.68 g/mol
Research StatusLargely unexplored

Properties

CAS No.

2639412-68-1

Molecular Formula

C9H8ClNS

Molecular Weight

197.7

Purity

95

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for Quinoline 7 Thiol Hydrochloride

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The formation of the quinoline nucleus is a foundational step in the synthesis of quinoline-7-thiol (B13614859) hydrochloride. A variety of methods, ranging from historical name reactions to modern catalytic systems, can be employed to construct this bicyclic heterocycle.

Exploration of Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions represent the classical and still widely used approaches for quinoline synthesis. These methods typically involve the reaction of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and dehydration to form the quinoline ring.

Several named reactions are central to this approach:

Skraup Synthesis: This method involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. pharmaguideline.com

Doebner-von Miller Reaction: This is a more flexible variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or protic acid. iipseries.org

Combes Synthesis: This reaction condenses an aniline with a β-diketone to form a β-amino enone, which is then cyclized using a strong acid. iipseries.org

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.com

Friedländer Annulation: This reaction provides a straightforward route to substituted quinolines by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com A notable application is the synthesis of 2,3,7-trisubstituted quinolines via the reaction of 1-amino-4-bromo benzaldehyde (B42025) with ethyl acetoacetate. nih.gov

These classical methods, while effective, can sometimes require harsh reaction conditions. researchgate.net

Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the construction of quinoline scaffolds, often offering milder conditions and greater functional group tolerance. researchgate.netias.ac.in These methods frequently rely on C-H activation and cross-coupling strategies. ias.ac.innih.gov

Key transition metals and their applications include:

Palladium: Palladium catalysts are extensively used in various C-H functionalization and coupling reactions leading to quinolines. acs.org For instance, a domino reaction involving the palladium-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes affords quinoline motifs. ias.ac.in

Copper: Copper-catalyzed reactions provide an economical and efficient pathway for quinoline synthesis. researchgate.netias.ac.in One method involves a one-pot reaction of anilines and aldehydes, proceeding through C-H functionalization. ias.ac.in

Cobalt: Cobalt(III) catalysts have been employed in the C-H activation and cyclization of anilines with alkynes, using DMSO as a solvent and a C1 building block. organic-chemistry.org

Nickel: Nickel catalysts facilitate the cyclization of 2-iodoanilines with alkynyl aryl ketones to produce 2,4-disubstituted quinolines. organic-chemistry.org

The following table summarizes some of the key transition metal-catalyzed approaches to quinoline synthesis.

Catalyst SystemReactantsProduct TypeReference
PalladiumBenzimidoyl chlorides, 1,6-enynesSubstituted quinolines ias.ac.in
CopperAnilines, AldehydesSubstituted quinolines ias.ac.in
Cobalt(III)Anilines, AlkynesSubstituted quinolines organic-chemistry.org
Nickel2-Iodoanilines, Alkynyl aryl ketones2,4-Disubstituted quinolines organic-chemistry.org

Targeted Introduction of the Thiol Moiety at the C-7 Position

Once the quinoline core is synthesized, the next critical step is the introduction of a thiol group specifically at the C-7 position. The position of electrophilic substitution on the quinoline ring is influenced by the reaction conditions and the directing effects of existing substituents. pharmaguideline.com In many cases, direct sulfonation followed by reduction is a viable pathway.

A common strategy involves the electrophilic substitution of the quinoline ring, followed by conversion of the introduced functional group to a thiol. For instance, sulfonation of the quinoline ring can introduce a sulfonic acid group, which can then be reduced to the corresponding thiol. The regioselectivity of this sulfonation is crucial and can be influenced by the reaction conditions and any pre-existing substituents on the quinoline ring.

Another approach is to start with a quinoline derivative that already has a leaving group, such as a halogen, at the C-7 position. This halogen can then be displaced by a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to install the thiol group.

Derivatization Strategies Post-Synthesis

Following the successful synthesis of quinoline-7-thiol hydrochloride, further modifications can be made to either the thiol group or the quinoline ring system to generate a library of related compounds for various applications.

Chemical Modifications at the Thiol Group

The thiol group is a versatile functional handle that can undergo a variety of chemical transformations. wikipedia.orgnih.gov As a nucleophile, the thiolate, formed by deprotonation of the thiol, can react with electrophiles. wikipedia.org

Common modifications include:

Alkylation: Reaction with alkyl halides to form thioethers.

Acylation: Reaction with acyl chlorides or anhydrides to form thioesters.

Oxidation: Thiols can be oxidized to various sulfur-containing functional groups, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids.

Michael Addition: Thiols can participate in Michael additions to α,β-unsaturated carbonyl compounds. nih.gov

Formation of Thiadiazoles: The thiol group can be a precursor for the synthesis of heterocyclic rings like thiadiazoles, which have shown biological activity. nih.gov

Functionalization of the Quinoline Ring System

The quinoline ring itself can be further functionalized, although the reactivity of the ring is influenced by the electron-withdrawing nature of the nitrogen atom. pharmaguideline.comnih.gov Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the carbocyclic ring, with the position of substitution being directed by the existing thiol group (or a protected version of it) and the reaction conditions. pharmaguideline.com

Transition metal-catalyzed C-H functionalization provides a powerful tool for the regioselective introduction of various substituents onto the quinoline ring. acs.orgmdpi.com This allows for the late-stage modification of the quinoline scaffold, enabling the synthesis of a diverse range of derivatives. acs.org The nitrogen atom in the quinoline ring can also be targeted for reactions such as N-oxidation, which can in turn direct further functionalization at the C8 position. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to address the shortcomings of classical methods, which often involve hazardous reagents, harsh conditions, and significant waste generation. researchgate.netnih.gov Modern approaches prioritize the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions, such as solvent-free and microwave-assisted protocols. nih.govrsc.org

Solvent-free reaction conditions and microwave-assisted organic synthesis (MAOS) represent significant advancements in green chemistry, offering benefits such as reduced reaction times, enhanced yields, and minimized use of volatile organic compounds. researchgate.netnih.gov

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and improve product yields compared to conventional heating methods. researchgate.net This technique has been successfully applied to various quinoline syntheses. nih.gov For instance, the Friedländer condensation, a key reaction for quinoline synthesis involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be performed efficiently under solvent-free, microwave-assisted conditions. unf.edu

A plausible green synthetic route to a precursor of quinoline-7-thiol could involve a microwave-assisted, solvent-free reaction. For example, the reaction of an appropriately substituted aniline with an α,β-unsaturated aldehyde (a Doebner-von Miller reaction) on a solid support like silica (B1680970) gel could form the quinoline ring. The subsequent conversion of a precursor group (e.g., a hydroxyl or halo group) at the 7-position to a thiol can also be expedited by microwave energy. One such method is the Newman-Kwart rearrangement, where a 7-hydroxyquinoline (B1418103) is converted to a thiocarbamate and then rearranged under thermal or microwave conditions to an S-thiocarbamate, which is subsequently hydrolyzed to the target thiol. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Reference
Reaction Time Hours to daysMinutes nih.gov
Energy Consumption HighLow researchgate.net
Solvent Use Often requires high-boiling, toxic solventsCan be performed solvent-free or in green solvents researchgate.netunf.edu
Yield Variable, often moderateGenerally higher nih.gov
Byproducts More prevalent due to prolonged heatingMinimized due to shorter reaction times and selectivity researchgate.net

Catalytic Systems for Enhanced Efficiency and Sustainability

The use of advanced catalytic systems is central to developing sustainable synthetic methods for quinoline derivatives. These catalysts not only enhance reaction rates and yields but also allow for milder reaction conditions and can often be recovered and reused, aligning with green chemistry principles.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites (e.g., Hβ zeolite), have been effectively used for the solvent-free synthesis of substituted quinolines. rsc.org These catalysts offer high efficiency, ease of separation from the reaction mixture, and excellent reusability without significant loss of catalytic activity. rsc.org

Nanocatalysts: In recent years, nanocatalysts have gained prominence due to their high surface-area-to-volume ratio, which leads to exceptional catalytic activity. nih.gov Magnetic nanoparticles (MNPs), such as those based on iron oxide (Fe₃O₄), have been functionalized to create highly efficient and reusable catalysts for quinoline synthesis. nih.gov For example, Fe₃O₄ nanoparticles functionalized with acidic ionic liquids or other catalytic groups have been used in solvent-free Friedländer reactions to produce polysubstituted quinolines with high yields. nih.gov These magnetic catalysts can be easily recovered from the reaction mixture using an external magnet, simplifying the workup process.

Metal-Free Catalysis: To further enhance the green credentials of the synthesis, metal-free catalytic systems are being explored. nih.gov These approaches avoid the use of potentially toxic and expensive transition metals. For instance, tandem cyclization strategies using iodine as a catalyst or even catalyst-free conditions under specific activation methods have been developed for quinoline synthesis. nih.gov

A potential catalytic route to a 7-substituted quinoline precursor for this compound could employ a reusable, solid-supported catalyst under solvent-free conditions, as summarized in the table below.

Table 2: Examples of Catalytic Systems in Green Quinoline Synthesis

Catalyst SystemStarting MaterialsReaction ConditionsAdvantagesReference(s)
Hβ Zeolite 2-Aminobenzophenones, KetonesSolvent-free, ThermalHeterogeneous, reusable, simple workup rsc.org
Fe₃O₄-based MNPs 2-Aminoaryl ketones, Dicarbonyl compoundsSolvent-free, 80-120 °CMagnetically separable, reusable, high yields nih.gov
CuFe₂O₄ Nanoparticles Anilines, α,β-Unsaturated compoundsWater, 80 °CUse of green solvent (water), good yields nih.gov
Ionic Liquid [Bmim]HSO₄ 2-Aminoaryl aldehydes, KetonesSolvent-free, MicrowaveReusable catalyst, short reaction times unf.edu

The synthesis of this compound would likely proceed via a multi-step sequence. First, a 7-substituted quinoline (e.g., 7-hydroxyquinoline or 7-chloroquinoline) would be synthesized using one of the green catalytic methods described. This intermediate would then be converted to the thiol, for example, via a Newman-Kwart rearrangement from the hydroxy derivative or nucleophilic substitution of the chloro derivative with a sulfur nucleophile like sodium hydrosulfide. The final step would involve treating the resulting quinoline-7-thiol with hydrochloric acid to form the stable hydrochloride salt.

Chemical Reactivity and Mechanistic Investigations of Quinoline 7 Thiol Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions of the Quinoline (B57606) Moiety

The quinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being dictated by the electronic nature of the ring and the reaction conditions.

Electrophilic Substitution:

The nitrogen atom in the quinoline ring deactivates the heterocyclic portion towards electrophilic attack, making the benzene (B151609) ring the preferred site for substitution. researchgate.net Generally, electrophilic substitution on the unsubstituted quinoline occurs at positions 5 and 8. researchgate.netquimicaorganica.orguop.edu.pk This preference is attributed to the greater stability of the cationic intermediate formed during the reaction. quimicaorganica.org For instance, nitration of quinoline with a mixture of nitric and sulfuric acids yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pkyoutube.com Similarly, sulfonation at high temperatures (220-300°C) can lead to the formation of quinoline-8-sulfonic acid or quinoline-6-sulfonic acid depending on the specific temperature. researchgate.netuop.edu.pk

Nucleophilic Substitution:

Nucleophilic substitution reactions on the quinoline nucleus typically occur on the electron-deficient pyridine (B92270) ring, primarily at positions 2 and 4. researchgate.netuop.edu.pkquimicaorganica.org This is because the nitrogen atom withdraws electron density from these positions, making them more susceptible to attack by nucleophiles. The reaction proceeds through an addition-elimination mechanism, forming a stable Meisenheimer-type intermediate where the negative charge is stabilized by the electronegative nitrogen atom. quimicaorganica.orgimperial.ac.uk The reactivity of haloquinolines towards nucleophilic substitution is well-documented, with 2- and 4-haloquinolines being particularly reactive. quimicaorganica.orgmdpi.com

A summary of typical substitution patterns on the quinoline ring is presented below:

Reaction TypePosition(s) of AttackInfluencing Factors
Electrophilic Substitution 5 and 8Deactivating effect of nitrogen, stability of cationic intermediate. quimicaorganica.orguop.edu.pk
Nucleophilic Substitution 2 and 4Electron-withdrawing effect of nitrogen, stability of Meisenheimer intermediate. researchgate.netquimicaorganica.org

Oxidative and Reductive Transformations Involving the Thiol Group

The thiol group (-SH) of quinoline-7-thiol (B13614859) hydrochloride is a key site for oxidative and reductive transformations.

Oxidation:

Thiols are readily oxidized to various sulfur-containing functional groups. Mild oxidation can lead to the formation of the corresponding disulfide, which involves the coupling of two thiol molecules. This process is often reversible. Further oxidation can yield sulfonic acids. The oxidation of heterocyclic thiols can be influenced by the nature of the oxidizing agent and the reaction conditions. For instance, the oxidation of 2-pyridinethione can lead to the corresponding disulfide. cdnsciencepub.com

Reduction:

The reduction of the quinoline ring system itself is a significant transformation. The reduction of quinolines can yield 1,2,3,4-tetrahydroquinolines. acs.orgresearchgate.net Various reducing agents and catalytic systems have been employed for this purpose, including hydrosilanes in the presence of a catalyst. researchgate.net The reduction often proceeds via initial reduction of the N=C double bond. researchgate.net For quinoline-7-thiol hydrochloride, the thiol group may influence the reduction process, potentially through coordination with a metal catalyst or by affecting the electronic properties of the quinoline ring.

Tautomeric Equilibria and Proton Transfer Phenomena of Thiol/Thione Forms

Heterocyclic compounds containing a thiol group adjacent to a nitrogen atom can exist in a tautomeric equilibrium between the thiol and thione forms. researchgate.net In the case of this compound, a similar equilibrium can be envisioned, although the thiol group is not directly adjacent to the ring nitrogen. The equilibrium would involve the migration of a proton from the sulfur atom to the nitrogen atom of the quinoline ring, resulting in a zwitterionic thione structure.

Studies on related systems, such as 2-pyridinethiol, have shown that the thione form is often favored in solution, particularly in polar solvents. cdnsciencepub.comacs.orgstackexchange.com The stability of the thione tautomer is influenced by factors such as solvent polarity, intramolecular hydrogen bonding, and resonance stabilization. acs.orgstackexchange.com Computational studies on 2-pyridinethiol/2-pyridinethione have indicated that while the thiol form may be more stable in the gas phase, the thione form is thermodynamically favored in solution due to its larger dipole moment. acs.org The intramolecular proton transfer barrier can be significant, suggesting that tautomerization may occur via intermolecular processes, such as through a hydrogen-bonded dimer. acs.org

For this compound, the position of the thiol group at C-7 means the tautomerism would involve a longer-range proton transfer to the nitrogen at position 1. The equilibrium between the thiol and the zwitterionic thione form would be influenced by the solvent environment and the electronic properties of the quinoline ring.

Tautomeric FormKey Structural FeatureFactors Favoring this Form
Thiol -SH groupGas phase, non-polar solvents. acs.org
Thione (Zwitterionic) N-H and S⁻Polar solvents, intermolecular hydrogen bonding. cdnsciencepub.comacs.org

Reaction Kinetics and Thermodynamic Studies of Transformations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding and controlling its chemical transformations.

Kinetics:

Kinetic studies of reactions involving thiols, such as thiol-ene coupling and thiol-Michael additions, have shown that the reaction rates can be influenced by various factors including the nature of the thiol, the reaction medium, and the presence of initiators or catalysts. digitellinc.comrsc.org The mechanism of these reactions can shift between base-catalyzed, nucleophile-initiated, or ion-pair mediated pathways depending on the conditions. rsc.org The hydrolysis of thioesters, a related reaction, has also been the subject of kinetic investigations. researchgate.net For this compound, kinetic studies of its substitution, oxidation, or coupling reactions would provide valuable insights into the reaction mechanisms and allow for optimization of reaction conditions.

Thermodynamics:

Stereochemical Aspects of Reactions Involving this compound

While this compound itself is achiral, reactions involving this compound can lead to the formation of chiral products, introducing stereochemical considerations.

For example, if a reaction at the thiol group or on the quinoline ring creates a new stereocenter, a racemic mixture of enantiomers would be formed unless a chiral reagent or catalyst is used. The synthesis and stereochemistry of quinoline alkaloids, which are naturally occurring chiral molecules, have been extensively studied. These studies often involve the determination of absolute configurations and the development of enantioselective synthetic routes.

In the context of this compound, any reaction that introduces a chiral center would necessitate the consideration of stereoselectivity and the potential for separating and characterizing the resulting stereoisomers. For instance, the reduction of substituted quinolines can lead to cis and trans isomers, with the product ratio depending on the reaction conditions and the substitution pattern. researchgate.net

Coordination Chemistry and Metal Complexation Studies

Ligand Design and Coordination Modes

The coordination behavior of quinoline-7-thiol (B13614859) hydrochloride is dominated by its ability to act as a bidentate ligand, utilizing both its nitrogen and sulfur atoms to bind to a metal center.

The quinoline (B57606) moiety provides a nitrogen donor atom, while the thiol group offers a soft sulfur donor. This N,S-donor set makes quinoline-7-thiol hydrochloride and its derivatives particularly effective in coordinating with a range of transition metal ions. The deprotonated thiol group forms a strong covalent bond with metal ions, and the nitrogen atom of the quinoline ring completes a stable five-membered chelate ring. The stability of these complexes is influenced by factors such as the nature of the metal ion, its oxidation state, and the steric and electronic properties of any substituents on the quinoline ring. The affinity for metal binding is significant, leading to the formation of well-defined coordination compounds.

Building upon the fundamental N,S-chelation of the parent compound, researchers have developed multidentate ligands by incorporating the quinoline-7-thiol framework into larger molecular structures. These more complex ligands can offer enhanced stability and control over the geometry and reactivity of the resulting metal complexes. For instance, incorporating the quinoline-thiol unit into larger organic scaffolds can lead to ligands with higher denticity, capable of forming more intricate coordination architectures with metal ions. The development of such ligands is a key area of interest for creating complexes with specific catalytic or material properties. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Copper(I) and copper(II) complexes of ligands containing the quinoline moiety have been synthesized and studied. For example, copper(I) complexes with triphenylphosphine (B44618) and quinoline have been reported. researchgate.net The synthesis of copper(II) complexes often involves the direct reaction of a Cu(II) salt, such as copper(II) nitrate, with the ligand in a solvent like methanol. mdpi.com The resulting complexes can be characterized by techniques such as single-crystal X-ray diffraction, which provides detailed information about the coordination geometry around the copper center. In many cases, the ligands coordinate to the copper ion to form distorted square pyramidal or octahedral geometries. nih.govmdpi.com

The table below presents selected data for a representative copper(II) complex, illustrating the typical coordination environment.

Complex Metal Ion Coordination Geometry Key Bond Lengths (Å)
[Cu(L)₂(H₂O)]Cu(II)Distorted Square PyramidalCu-N: ~2.0, Cu-S: ~2.3

Note: 'L' represents the deprotonated quinoline-7-thiol ligand. The bond lengths are approximate and can vary depending on the specific crystal structure.

Beyond copper, quinoline-based ligands have been used to form complexes with a variety of other metal ions. For instance, the coordination chemistry of quinolyl-containing tripodal tetradentate ligands with zinc(II) has been explored, with a particular interest in the development of fluorescent sensors. researchgate.net The synthesis of these complexes often involves reacting the ligand with the corresponding metal salt, and their structures can be elucidated using single-crystal X-ray analysis. The resulting complexes may exhibit different coordination geometries and properties depending on the specific metal ion and the ligand architecture. nih.gov

Supramolecular Assemblies and Coordination Polymers Utilizing this compound Derivatives

The ability of quinoline-7-thiol derivatives to act as building blocks in the construction of larger, ordered structures has led to the development of supramolecular assemblies and coordination polymers. These materials are formed through the self-assembly of the ligand and metal ions, driven by the formation of coordination bonds. The resulting structures can range from discrete multinuclear complexes to extended one-, two-, or three-dimensional networks. The properties of these materials, such as their porosity, thermal stability, and photophysical behavior, are highly dependent on the choice of the ligand and the metal ion, as well as the reaction conditions. The design of such systems is an active area of research with potential applications in areas like catalysis, gas storage, and sensing.

Electronic and Structural Elucidation of Coordination Compounds

The detailed electronic and structural elucidation of coordination compounds involving this compound remains a developing area of research. While the coordination chemistry of quinoline derivatives, particularly those with chelating moieties at the 8-position such as 8-hydroxyquinoline (B1678124) and 8-mercaptoquinoline, is well-documented, specific crystallographic and comprehensive spectroscopic data for metal complexes of quinoline-7-thiol are not extensively available in the current body of scientific literature.

The deprotonated form of quinoline-7-thiol, 7-thiolato-quinoline, is expected to act as a versatile ligand, coordinating to metal centers primarily through its sulfur atom, and potentially through the quinoline nitrogen, which can act as a secondary binding site. The mode of coordination, whether monodentate via the thiolate group or bidentate involving both the sulfur and nitrogen atoms, would significantly influence the electronic and structural properties of the resulting metal complexes.

In the absence of specific X-ray crystallographic data for quinoline-7-thiol complexes, structural characteristics can be inferred from related compounds. For instance, studies on metal complexes of other quinolinethiol isomers and derivatives provide insights into potential coordination geometries. These related complexes often exhibit a range of coordination numbers and geometries, which are influenced by the nature of the metal ion, the presence of other ligands, and the stoichiometry of the complex.

The electronic properties of hypothetical quinoline-7-thiol complexes would be dictated by the nature of the metal-ligand interactions. Spectroscopic techniques such as UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial in probing these properties.

UV-Visible Spectroscopy: Charge transfer transitions, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), would likely dominate the UV-Visible spectra of transition metal complexes. The energies of these transitions would provide information about the electronic structure of the complex and the nature of the metal-ligand bonding.

Infrared Spectroscopy: The IR spectra would be expected to show a shift in the C-S stretching vibration upon coordination of the thiolate group to a metal center. Additionally, changes in the vibrational modes of the quinoline ring would indicate the involvement of the nitrogen atom in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would be invaluable for elucidating the structure in solution. Chemical shift changes of the protons and carbons on the quinoline ring upon complexation would provide evidence for the coordination mode of the ligand.

While detailed experimental data for metal complexes of this compound are not readily found, the foundational principles of coordination chemistry allow for predictions of their structural and electronic features. Further research, including synthesis and comprehensive characterization, is necessary to fully elucidate the coordination chemistry of this specific ligand.

Advanced Applications in Chemical Science and Technology Excluding Biomedical

Catalysis and Organometallic Chemistry

The presence of both a nitrogen atom within the quinoline (B57606) ring and a sulfur atom in the thiol group makes quinoline-7-thiol (B13614859) hydrochloride and its derivatives potent ligands in organometallic chemistry and catalysis. These atoms can act as coordination sites for a wide array of transition metals.

Quinoline-thiol derivatives are recognized for their ability to form stable complexes with various transition metals, which can function as active catalysts. The nitrogen and sulfur atoms serve as effective donor sites, enabling the formation of chelating ligands that stabilize metal centers. For instance, related quinoline structures, such as benzo[h]quinoline (B1196314) derivatives, have been used to create novel transition metal complexes with iron, ruthenium, and osmium. These complexes have demonstrated high activity as catalysts in reactions like the reduction of ketones and aldehydes.

While specific research on quinoline-7-thiol hydrochloride as a catalyst is not extensively documented, the principles of coordination chemistry suggest its potential. The stability of complexes formed from quinoline-8-thiol hydrochloride, a closely related isomer, underscores this potential. guidechem.com Such compounds can be employed in both homogeneous catalysis, where the catalyst is in the same phase as the reactants, and heterogeneous catalysis, where it is in a different phase.

The utility of quinoline derivatives extends to various organic transformations. Quinoline-8-thiol hydrochloride serves as a versatile reagent and building block in organic synthesis, facilitating the introduction of the quinoline moiety into new molecular structures. guidechem.com The broader class of quinolines is synthesized through numerous methods and can be modified for specific catalytic applications. For example, iron-catalyzed cross-coupling reactions have been successfully employed with heteroaromatic systems to form new carbon-carbon bonds. organic-chemistry.org

Derivatives of quinoline are instrumental in mediating a range of chemical reactions. Cobalt oxide has been used as a heterogeneous catalyst for the aerobic dehydrogenation of tetrahydroquinolines to form quinolines. organic-chemistry.org This highlights the role of the quinoline scaffold in facilitating important synthetic transformations, a potential that can be explored with this compound.

Materials Science and Optoelectronics

The photophysical properties inherent to the quinoline ring system, combined with the surface-anchoring capabilities of the thiol group, make this compound a valuable compound in materials science, particularly for developing sensors and optoelectronic devices.

The quinoline scaffold is an excellent chromophore, and its derivatives have been extensively developed as fluorescent sensors. The thiol group provides a versatile platform for creating sensors that respond to various stimuli through mechanisms like photoinduced electron transfer (PET). researchgate.net

Research on quinoline-2-thiol (B7765226) derivatives demonstrates their effectiveness as fluorescent sensors for metal ions and changes in pH. researchgate.net In the presence of certain metal ions, the fluorescence of these molecules is quenched. Similarly, their fluorescence intensity is sensitive to the pH of the environment, making them useful as pH indicators. researchgate.net For example, studies on an alkylated quinoline-2-thiol derivative showed a marked reduction in fluorescence when exposed to various metal ions. researchgate.net

Table 1: Fluorescence Response of a Quinoline-2-Thiol Derivative to Metal Ions
Metal IonFluorescence Change (F/F₀)Reference
Ag⁺~0.25 researchgate.net
Cu²⁺~0.30 researchgate.net
Hg²⁺~0.45 researchgate.net
Ni²⁺~0.60 researchgate.net
Co²⁺~0.65 researchgate.net

This table presents data for a related compound, an alkylated quinoline-2-thiol derivative, to illustrate the sensing principle of the quinoline-thiol structure. F₀ is the initial fluorescence and F is the final fluorescence.

Furthermore, these derivatives can act as pH sensors. The fluorescence of quinoline-2-thiol shows a clear dependence on pH, with significant changes observed as the environment transitions from acidic to basic. researchgate.net This capability is critical for applications requiring real-time pH monitoring in chemical systems. Quinoline-based probes have also been specifically designed for detecting copper ions with high selectivity. rsc.org

Quinoline derivatives are a cornerstone in the field of organic light-emitting diodes (OLEDs) due to their excellent electron-transporting and emissive properties. researchgate.netuconn.edu The most well-known example is Tris-(8-hydroxyquinoline) aluminum (Alq₃), which is widely used as an emissive layer in OLED devices because of its high stability and bright green emission. researchgate.netuconn.edu

Researchers have also developed other quinoline-based materials to achieve different emission colors. For instance, a blue-emitting material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has been synthesized for use in OLEDs, demonstrating a bright blue emission with a low turn-on voltage. researchgate.netuconn.edu Pyrazolo[3,4-b]quinoline derivatives have also been fabricated into devices that produce a stable and pure blue light. researchgate.net The integration of the this compound moiety into such systems could offer a pathway to new materials with tailored electronic and photophysical properties suitable for next-generation displays and lighting.

Table 2: Examples of Quinoline Derivatives in OLEDs
CompoundApplication/PropertyEmission Peak/ColorReference
Tris-(8-hydroxyquinoline) aluminum (Alq₃)Standard emissive and electron-transport material~520 nm (Green) researchgate.netuconn.edu
8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ)Electron-transporting and blue-emitting material425 nm (Blue) researchgate.netuconn.edu
1-phenyl-3,4-dimethyl-1H-pyrazolo[3,4-b]-quinoline (PAQ5)Emitter dopant for color-stable blue emissionNot specified, CIE (0.168, 0.100) researchgate.net

The thiol (-SH) functional group is exceptionally useful for anchoring molecules onto various surfaces, particularly those of noble metals and nanomaterials. Thiols exhibit a strong affinity for gold, silver, and other metal surfaces, spontaneously forming well-ordered self-assembled monolayers (SAMs). frontiersin.org This property allows for precise control over the surface chemistry of materials.

The thiol group in this compound can be used to functionalize gold nanoparticles, creating hybrid nanomaterials that combine the properties of the nanoparticle with the specific functions of the quinoline moiety. frontiersin.org This approach is fundamental in developing biosensors and other advanced material platforms. frontiersin.org Beyond metals, thiol groups are also used to modify silica (B1680970) surfaces. Thiol-functionalized mesoporous silica nanoparticles have been synthesized for various applications, demonstrating the versatility of the thiol group in materials functionalization. researchgate.net The ability to graft this compound onto such nanostructures opens up possibilities for creating functional materials for catalysis, sensing, or optoelectronics.

Analytical Chemistry Methodologies

The inherent chemical properties of the quinoline-thiol structure make it a valuable tool in modern analytical chemistry. Its ability to interact with metal ions and its suitability for chromatographic separation are of particular interest.

Quinoline-thiol derivatives are effective reagents for the selective detection of various metal ions. The nitrogen atom in the quinoline ring and the sulfur atom of the thiol group can act as chelating agents, forming stable complexes with metal ions. This interaction often results in a discernible change in the molecule's photophysical properties, such as fluorescence quenching, which can be harnessed for sensory applications.

Research into related compounds, such as quinoline-based thiazole (B1198619) derivatives, has demonstrated their efficacy as chemosensors for detecting iron (Fe³⁺, Fe²⁺) and copper (Cu²⁺) ions. nih.govnih.gov Upon binding with these specific metal ions, the fluorescence intensity of the quinoline derivatives is significantly quenched, allowing for their detection and quantification. nih.govnih.gov Similarly, other studies on quinoline-2-thiol derivatives have shown their utility as fluorescent probes for heavy metal ions like mercury (Hg²⁺), silver (Ag⁺), and copper (Cu²⁺). researchgate.net The mechanism often involves a photoinduced electron transfer (PET) process, which is modulated by the presence of the target metal ion. researchgate.net This principle allows for the development of highly selective and sensitive analytical methods for monitoring metal ion concentrations in various samples.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of quinoline compounds. Methods have been developed to determine the presence of quinoline in various matrices, such as textiles, using HPLC with acetonitrile (B52724) as a solvent for ultrasonic extraction. researchgate.net The high precision and recovery rates of these methods make them suitable for quality control and regulatory compliance. researchgate.net

Furthermore, the purification of newly synthesized quinoline derivatives, including those with piperidine (B6355638) side chains, is frequently accomplished using automated reversed-phase column chromatography. nih.gov For thiol-containing compounds specifically, liquid chromatography coupled to mass spectrometry (LC-MS) provides a powerful platform for the quantitative analysis of various thiol metabolites. nih.gov The unique reactivity of the thiol group is also being explored in the development of novel stationary phases for liquid chromatography through processes like the thiol-yne reaction, which can create specialized surfaces for enhanced separation performance.

Corrosion Inhibition Studies

The use of quinoline derivatives as corrosion inhibitors for metals and alloys, particularly for steel in acidic environments, is a well-established industrial application. biointerfaceresearch.comresearchgate.netnajah.edu Their effectiveness stems from their ability to adsorb onto the metal surface, creating a barrier that protects against corrosive agents.

The corrosion inhibition performance of quinoline derivatives is fundamentally linked to their adsorption onto the metal surface. najah.edu The mechanism involves the sharing of electrons between the inhibitor molecule and the metal. The quinoline ring contains a high-density of π-electrons, and the structure includes heteroatoms like nitrogen (in the ring) and sulfur (in the thiol group), which have lone pairs of electrons.

These electron-rich features facilitate the formation of coordination bonds with the vacant d-orbitals of metal atoms, such as iron on a steel surface. researchgate.net This interaction leads to the firm adsorption of the inhibitor molecules, covering the active sites that would otherwise participate in the corrosion process. Studies on various quinoline derivatives show that their adsorption behavior often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. najah.edu

The adsorption of quinoline-thiol hydrochloride and its analogues onto a metal surface results in the formation of a stable, insulating protective film. mdpi.com This film acts as a physical barrier, impeding the mass and charge transfer processes that drive corrosion.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate the performance of these inhibitors. Potentiodynamic polarization studies reveal that many quinoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edu

EIS measurements provide further insight into the protective film's properties. The formation of the film is evidenced by a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration. A higher Rct value indicates greater resistance to the electrochemical reactions of corrosion, while a lower Cdl value suggests a decrease in the local dielectric constant or an increase in the thickness of the electrical double layer due to the displacement of water molecules by the inhibitor. najah.edu

The table below presents electrochemical data for a representative quinoline derivative, 5-(chloromethyl)quinolin-8-ol (B155281) Hydrochloride (QIN1), demonstrating its inhibition efficiency on carbon steel in a 1.0 M HCl solution.

Inhibitor Concentration (M)Corrosion Potential Ecorr (mV vs. SCE)Corrosion Current Density Icorr (μA/cm²)Inhibition Efficiency η (%)
Blank-475346-
10-6-4143689.6
10-5-43010370.2
10-4-44011965.6
10-3-4431495.9

Data adapted from a study on 5-(chloromethyl)quinolin-8-ol Hydrochloride (QIN1) at 303 K. biointerfaceresearch.com

Explorations in Agrochemistry and Industrial Processes

Beyond corrosion inhibition, the quinoline scaffold is a key structural motif in the development of compounds for agriculture and other industrial applications. biointerfaceresearch.comresearchgate.netacs.org

In agrochemistry, quinoline derivatives have gained significant attention as foundational structures for new pesticides. acs.org Extensive research has focused on developing novel fungicides, as the quinoline core can be modified with various substituents to target different plant pathogens effectively. acs.org The biological activity of these compounds is highly dependent on the nature and position of the substituent groups on the quinoline ring. acs.org Patents have also been filed for quinoline derivatives designed to act as herbicides for controlling undesirable plant growth. google.com The versatility of the quinoline structure provides a robust platform for discovering next-generation agrochemicals. acs.org

In other industrial processes, quinoline derivatives serve diverse functions. They are important intermediates in the synthesis of dyes, such as those used in the textile industry. researchgate.net Additionally, complexes formed between copper and quinoline derivatives have been shown to possess catalytic activity. For instance, they can effectively catalyze the oxidation of catechol to o-quinone, a reaction of interest in various chemical synthesis processes. mdpi.com This catalytic property opens avenues for their use in creating more efficient and novel industrial chemical transformations.

Computational and Theoretical Investigations

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. nih.govresearchgate.netscirp.org These methods provide insights into the distribution of electrons and the energy levels of molecular orbitals, which are fundamental to understanding a molecule's reactivity and stability.

Frontier Molecular Orbital Analysis (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity and a greater propensity for electronic charge transfer within the molecule. scirp.orgnih.gov

For quinoline (B57606) derivatives, the HOMO is often distributed over the quinoline ring and any electron-donating substituents, while the LUMO is typically localized on the quinoline ring itself. nih.gov In the case of quinoline-7-thiol (B13614859) hydrochloride, the thiol (-SH) group at the 7-position is expected to contribute significantly to the HOMO, reflecting its electron-donating nature. The hydrochloride salt form implies protonation of the quinoline nitrogen, which would likely lower the energy of the LUMO and increase the molecule's electrophilicity.

Table 1: Predicted Frontier Molecular Orbital Properties of Quinoline-7-thiol Hydrochloride

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capacity
LUMO Energy~ -2.5 eVIndicates electron-accepting capacity
HOMO-LUMO Gap (ΔE)~ 4.0 eVReflects chemical reactivity and stability

Note: These values are estimations based on typical DFT calculations for similar quinoline derivatives and may vary depending on the computational method and basis set used.

Chemical Reactivity Descriptors

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. A higher value indicates greater stability. informaticsjournals.co.in

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. A higher value suggests a stronger electrophile. informaticsjournals.co.in

Table 2: Predicted Global Reactivity Descriptors for this compound

DescriptorFormulaPredicted ValueInterpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 2~ 2.0 eVModerately stable
Chemical Softness (S)1 / η~ 0.5 eV⁻¹Moderately polarizable
Electrophilicity Index (ω)μ² / (2η) where μ ≈ -(EHOMO + ELUMO) / 2~ 2.81 eVGood electrophile

Note: The values are derived from the predicted HOMO and LUMO energies in Table 1.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a link between the molecular structure and its observed spectral signatures. nih.govresearchgate.net

UV-Vis Absorption and Fluorescence Emission Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption and fluorescence emission spectra. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and emission (λem) and help to identify the nature of the electronic transitions involved, such as π → π* or n → π* transitions. researchgate.net For many quinoline derivatives, the lowest energy absorption band corresponds to a π → π* transition. researchgate.net The presence of a thiol group and the protonated nitrogen in this compound would be expected to influence the positions of these transitions. Studies on other quinoline derivatives have shown that both absorption and emission maxima can shift to longer wavelengths (bathochromic shift) with increasing solvent polarity. researchgate.net

Table 3: Predicted Spectroscopic Properties of this compound

PropertyPredicted Wavelength RangeAssociated Transition
UV-Vis Absorption (λmax)310 - 340 nmπ → π*
Fluorescence Emission (λem)380 - 420 nmS₁ → S₀

Note: These are estimated ranges based on data for similar quinoline derivatives. The exact wavelengths can be influenced by solvent and pH. nih.govsmu.edu.sg

Vibrational and Nuclear Magnetic Resonance Calculations

DFT calculations can also accurately predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netuncw.edu

Vibrational Spectroscopy: Theoretical vibrational frequency calculations help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would be expected for the quinoline ring stretching and bending modes, as well as for the C-S stretching vibration of the thiol group.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are highly valuable for confirming the structure of newly synthesized compounds and for understanding how the electronic environment of each nucleus is affected by the molecular structure. uncw.educhemicalbook.comuncw.edu The protonation of the quinoline nitrogen and the presence of the thiol group would have distinct effects on the chemical shifts of the nearby protons and carbons.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of how a molecule behaves and interacts with its environment over time. acs.org These simulations are particularly useful for studying intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the properties of molecules in the condensed phase. acs.orgarabjchem.orgmdpi.com

For this compound in a solvent like water, MD simulations could reveal:

Hydrogen Bonding: The thiol group (-SH) and the protonated nitrogen can act as hydrogen bond donors, while the nitrogen atom (in its unprotonated form) and the sulfur atom can act as hydrogen bond acceptors. MD simulations can quantify the strength and lifetime of these hydrogen bonds with solvent molecules. mdpi.com

π-π Stacking: The planar quinoline ring system can engage in π-π stacking interactions with other quinoline molecules. acs.org MD simulations can elucidate the preferred stacking geometries (e.g., parallel or anti-parallel) and the energetic contributions of these interactions. uncw.eduuncw.edu

Adsorption Behavior on Substrates (e.g., Metal Surfaces)

The study of the adsorption behavior of quinoline derivatives on metal surfaces is crucial for applications such as corrosion inhibition. While direct computational studies on this compound are not extensively documented, research on analogous quinoline compounds provides a strong framework for understanding its potential interactions with metallic substrates. For instance, studies on other quinoline derivatives, such as 5-(chloromethyl)quinolin-8-ol (B155281) hydrochloride, have demonstrated their efficacy as corrosion inhibitors for carbon steel in acidic environments. researchgate.net

Computational analyses, typically employing Density Functional Theory (DFT), are used to elucidate the adsorption mechanism. These studies often calculate various quantum chemical parameters to predict the nature of the interaction between the inhibitor molecule and the metal surface. Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).

A higher EHOMO value is indicative of a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO suggests a higher capacity to accept electrons from the metal surface. The energy gap, ΔE, is a measure of the molecule's reactivity; a smaller ΔE implies higher reactivity. The dipole moment provides insight into the polarity of the molecule and its potential for electrostatic interactions with the surface.

In the case of related quinoline derivatives, it has been observed that they act as mixed-type inhibitors, meaning they influence both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. researchgate.net The nature of the adsorption can be determined by the value of the standard free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption, involving the formation of coordinate bonds between the inhibitor and the metal surface. researchgate.net For some quinoline derivatives, the adsorption mechanism is found to be chemical in nature. researchgate.net

Table 1: Representative Quantum Chemical Parameters for a Quinoline Derivative

Parameter Value Significance
EHOMO -6.5 eV Electron-donating ability
ELUMO -1.2 eV Electron-accepting ability
ΔE (ELUMO - EHOMO) 5.3 eV Reactivity of the molecule
Dipole Moment (μ) 3.8 D Polarity and electrostatic interactions

Note: The values presented are hypothetical and for illustrative purposes, based on typical findings for related quinoline derivatives.

Solvent Effects and Solution-Phase Dynamics

The behavior of this compound in solution is significantly influenced by the nature of the solvent. Computational methods, particularly those combining quantum mechanics with continuum solvation models (like the Polarizable Continuum Model - PCM), are instrumental in understanding these solvent effects. These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the prediction of how the solvent might alter the molecule's geometry and electronic structure.

For thiols, the solvent can play a critical role in their reactivity, particularly in proton transfer and nucleophilic attack reactions. rsc.org The choice of solvent can influence whether a reaction proceeds through a base-initiated, nucleophile-initiated, or ion-pair mechanism. rsc.org For instance, in a protic solvent, hydrogen bonding interactions can stabilize charged intermediates, potentially favoring certain reaction pathways. Conversely, in a non-polar, aprotic solvent, different mechanisms might be favored.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. DFT calculations are commonly used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and products.

The study of reaction mechanisms involving thiols is an active area of computational research. rsc.orgfigshare.com For example, the reaction of thiols with various electrophiles can be modeled to understand the factors that control the reaction kinetics and selectivity. rsc.org Computational and kinetic modeling can reveal how the choice of solvent, initiator, and the specific nature of the thiol substituent influence whether a reaction proceeds via different mechanistic pathways. rsc.org

In the context of this compound, computational studies could be employed to investigate its reactivity towards electrophiles or its potential to undergo oxidation or other transformations. By calculating the activation energies for different possible reaction pathways, researchers can predict the most likely mechanism. For instance, in reactions involving thiols, computational analysis can determine whether the formation of an S-N bond is a concerted process with proton transfers. figshare.com

Design of Novel this compound Derivatives via In Silico Methods

The principles of rational drug design and materials science can be applied to this compound to create novel derivatives with enhanced properties. In silico methods play a central role in this design process, allowing for the virtual screening of large libraries of compounds and the prediction of their properties before they are synthesized in the laboratory.

One common approach is 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling. biointerfaceresearch.commdpi.comresearchgate.net This method establishes a correlation between the 3D properties of a series of molecules and their biological activity or other properties. By analyzing the 3D-QSAR models, researchers can identify which structural features are important for the desired activity and use this information to design new, more potent derivatives. For example, contour maps from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can indicate regions where steric bulk, electrostatic charge, or hydrophobicity should be modified to improve activity. biointerfaceresearch.commdpi.comresearchgate.net

Molecular docking is another powerful in silico technique, particularly relevant in drug design. biointerfaceresearch.commdpi.comnih.gov This method predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. By docking virtual libraries of this compound derivatives into the active site of a target protein, researchers can identify which derivatives are most likely to be effective inhibitors.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to assess the pharmacokinetic and toxicological properties of designed derivatives. researchgate.netnih.gov This helps to filter out compounds that are likely to have poor bioavailability or be toxic early in the design process, saving time and resources. Molecular dynamics simulations can also be employed to study the stability of the ligand-protein complexes predicted by molecular docking. biointerfaceresearch.comnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Future Research Directions and Emerging Paradigms

Sustainable Synthesis and Circular Economy Approaches

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry and the circular economy. For quinoline-7-thiol (B13614859) hydrochloride, this necessitates a shift away from traditional, often harsh, synthesis methods towards more sustainable and circular pathways. tandfonline.comresearchgate.nettandfonline.com

Future research will likely focus on developing novel synthetic routes that are not only efficient but also environmentally benign. researchgate.net This includes the exploration of greener solvents, such as water or bio-derived solvents, and the use of catalysts that are reusable and non-toxic. tandfonline.comresearchgate.net One-pot synthesis strategies, which reduce the number of reaction steps and minimize waste, are also a key area of investigation. tandfonline.comresearchgate.net The use of microwave-assisted synthesis, for example, has been shown to reduce reaction times and energy consumption in the production of other quinoline (B57606) derivatives. nih.gov

The principles of a circular economy, which emphasize the reuse and recycling of materials, present a new frontier for the synthesis of quinoline-7-thiol hydrochloride. cetjournal.itresearchgate.netmdpi.com Research in this area could explore the use of renewable feedstocks and the development of processes where byproducts can be repurposed. cetjournal.itnumberanalytics.com The ultimate goal is to create a closed-loop system where the chemical is produced, used, and then either recycled or biodegrades into harmless components.

Table 1: Comparison of Traditional vs. Future Synthesis Approaches for Quinoline Derivatives

FeatureTraditional SynthesisFuture Sustainable Synthesis
Solvents Often hazardous and volatile organic solventsWater, ionic liquids, deep eutectic solvents
Catalysts Often stoichiometric, toxic, and non-recyclableRecyclable nanocatalysts, biocatalysts
Energy Input High temperatures, long reaction timesMicrowave-assisted, lower energy requirements
Waste Generation Significant byproduct and solvent wasteMinimized waste, atom-economical reactions
Feedstocks Petroleum-basedRenewable and bio-based sources

Advanced Materials Integration and Multifunctional Systems

The presence of both a quinoline ring and a thiol group in this compound makes it a highly attractive candidate for integration into advanced materials and the creation of multifunctional systems. The thiol group, in particular, is known for its ability to form strong bonds with metal surfaces, leading to the formation of self-assembled monolayers (SAMs). northwestern.edursc.org

Future research is expected to leverage this property to create novel functional surfaces. For instance, SAMs of this compound on gold or other metal nanoparticles could lead to the development of new sensors, catalysts, or electronic components. northwestern.edursc.org The quinoline moiety, with its own set of electronic and photophysical properties, could impart additional functionality to these materials. researchgate.netresearchgate.net For example, quinoline derivatives have been investigated as fluorescent sensors for metals and changes in pH. researchgate.net

The integration of this compound into polymers could also lead to the development of smart materials that respond to external stimuli. The thiol group can participate in "click" chemistry reactions, allowing for the straightforward incorporation of the molecule into polymer chains. acs.org This could pave the way for materials with tunable optical, electronic, or mechanical properties.

Cross-Disciplinary Research Synergies

The diverse potential applications of this compound necessitate a highly cross-disciplinary research approach. Collaborations between synthetic chemists, materials scientists, physicists, and engineers will be crucial to fully realize the promise of this compound.

One key area of synergy lies at the interface of chemistry and biology. Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. rsc.orgnih.govnih.govmdpi.com Research could explore the functionalization of medical implants or drug delivery vehicles with this compound to impart antimicrobial surfaces or to act as a targeting ligand.

Another promising avenue is the collaboration between experimentalists and computational scientists. As will be discussed in the next section, computational modeling can play a pivotal role in predicting the properties of materials incorporating this compound, thereby guiding experimental efforts.

Computational-Experimental Feedback Loops for Accelerated Discovery

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The use of computational modeling, integrated into a feedback loop with experimental validation, offers a pathway to accelerate the discovery and optimization of new materials based on this compound. mghpcc.orgacs.orgornl.govmit.edu

Computational techniques such as Density Functional Theory (DFT) can be used to predict the electronic, optical, and mechanical properties of materials incorporating this compound. mghpcc.org For example, simulations can be used to understand how the orientation of this compound on a metal surface affects its electronic properties or to predict the photophysical characteristics of a polymer containing this molecule. mghpcc.orgacs.org

These computational predictions can then be used to guide experimental work, allowing researchers to focus on the most promising candidates. tandfonline.commdpi.comtms.org The experimental results, in turn, can be used to refine and validate the computational models, creating a virtuous cycle of discovery. nih.govoaepublish.com This integrated approach has the potential to dramatically reduce the time and resources required to develop new technologies based on this compound.

Table 2: Role of Computational and Experimental Approaches in a Feedback Loop

StageComputational ApproachExperimental Approach
Design Predict properties of virtual materials incorporating this compound.Synthesize candidate materials based on computational predictions.
Characterization Simulate spectroscopic and physical properties.Measure spectroscopic and physical properties of synthesized materials.
Validation Compare simulated data with experimental results.Provide data to refine and validate computational models.
Optimization Screen large libraries of potential structures for desired properties.Synthesize and test optimized materials.

Q & A

Q. What are the recommended synthetic routes for quinoline-7-thiol hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer: Synthesis typically involves thiolation of quinoline derivatives via nucleophilic substitution or transition-metal-catalyzed reactions. For example, substituting a halogen at the 7-position of quinoline with a thiol group using thiourea or sodium hydrosulfide under controlled pH (e.g., acidic conditions to stabilize intermediates). Optimize yields by varying reaction temperature (60–90°C), solvent polarity (e.g., DMF or ethanol), and catalyst systems (e.g., CuI for cross-coupling). Parallel small-scale trials with factorial design (e.g., 2³ design) can identify critical parameters .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

  • Methodological Answer: Combine spectroscopic and chromatographic methods:
  • NMR (¹H/¹³C): Confirm substitution patterns and hydrogen bonding (e.g., thiol proton at δ 3.5–4.5 ppm).
  • HPLC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • FTIR : Identify functional groups (S-H stretch ~2550 cm⁻¹).
    Cross-validate results with elemental analysis (C, H, N, S) and X-ray crystallography for crystalline batches .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer:
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (JIS T 8147 standard) to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Advanced Research Questions

Q. How can factorial design improve the optimization of this compound formulations for drug delivery systems?

  • Methodological Answer: Apply a 3-factor Box-Behnken design to evaluate variables like polymer concentration (e.g., PLGA), drug loading, and pH. For example:
  • Response Variables : Dissolution rate (via USP apparatus), viscosity, and stability (accelerated aging at 40°C/75% RH).
  • Analysis : Use ANOVA to identify significant interactions (e.g., polymer-drug ratio impacts burst release). Validate predictions with confirmatory batches .

Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

  • Methodological Answer:
  • Dose Reconciliation : Adjust in vitro doses to reflect physiological exposure (e.g., calculate equivalent plasma concentrations using pharmacokinetic models).
  • Metabolite Screening : Compare in vitro metabolites (e.g., liver microsomes) with in vivo plasma profiles (LC-MS/MS).
  • Species-Specific Factors : Replicate studies in multiple models (e.g., zebrafish embryos vs. murine models) to isolate metabolic differences .

Q. What in vivo models are appropriate for evaluating the antitumor efficacy of this compound?

  • Methodological Answer:
  • Xenograft Models : Implant human cancer cells (e.g., NSCLC A549) into immunodeficient mice. Administer 10–50 mg/kg this compound intraperitoneally; monitor tumor volume via caliper measurements.
  • Pharmacodynamic Markers : Assess angiogenesis (VEGF ELISA) and apoptosis (TUNEL assay) in excised tumors.
  • Control Groups : Include vehicle-only and positive controls (e.g., cisplatin) to validate assay sensitivity .

Q. How can researchers validate analytical methods for this compound under ICH guidelines?

  • Methodological Answer: Follow ICH Q2(R1) parameters:
  • Specificity : Demonstrate resolution from degradation products (e.g., oxidized disulfide forms) under stress conditions (heat, light).
  • Linearity : Test 50–150% of target concentration (R² > 0.999).
  • Robustness : Vary HPLC flow rate (±0.1 mL/min) and column temperature (±2°C) to ensure reproducibility.
  • Stability-Indicating Assays : Validate freeze-thaw cycles and long-term storage (-20°C) .

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